5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C20H22N4OS . It is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol with 2-methoxy-1-naphthaldehyde under specific reaction conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The compound may inhibit the activity of certain enzymes or disrupt cellular processes, resulting in its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar compounds to 5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol include:
- 5-cyclohexyl-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
These compounds share a similar triazole core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H22N4OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4OS/c1-25-18-12-11-14-7-5-6-10-16(14)17(18)13-21-24-19(22-23-20(24)26)15-8-3-2-4-9-15/h5-7,10-13,15H,2-4,8-9H2,1H3,(H,23,26)/b21-13+ |
InChI Key |
OFJSCIWFAANHAS-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4CCCCC4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4CCCCC4 |
Origin of Product |
United States |
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